Ethyl 5-bromooxazole-2-carboxylate Ethyl 5-bromooxazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13768437
InChI: InChI=1S/C6H6BrNO3/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3
SMILES: CCOC(=O)C1=NC=C(O1)Br
Molecular Formula: C6H6BrNO3
Molecular Weight: 220.02 g/mol

Ethyl 5-bromooxazole-2-carboxylate

CAS No.:

Cat. No.: VC13768437

Molecular Formula: C6H6BrNO3

Molecular Weight: 220.02 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-bromooxazole-2-carboxylate -

Molecular Formula C6H6BrNO3
Molecular Weight 220.02 g/mol
IUPAC Name ethyl 5-bromo-1,3-oxazole-2-carboxylate
Standard InChI InChI=1S/C6H6BrNO3/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3
Standard InChI Key XPNHEUUMAHKJLK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC=C(O1)Br
Canonical SMILES CCOC(=O)C1=NC=C(O1)Br

Structural and Physicochemical Properties

Molecular Architecture

The core structure of ethyl 5-bromooxazole-2-carboxylate consists of an oxazole ring—a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Key substituents include:

  • Bromine at position 5, which enhances electrophilic substitution reactivity.

  • Ethyl ester (–COOEt) at position 2, providing a site for hydrolysis or transesterification reactions.

The molecular formula is hypothesized as C6H6BrNO3\text{C}_6\text{H}_6\text{BrNO}_3, with a molecular weight of approximately 236.09 g/mol, analogous to structurally similar compounds .

Spectroscopic Characteristics

While experimental data for this specific compound is scarce, extrapolation from related brominated oxazoles suggests:

  • 1H^1\text{H} NMR:

    • Ethyl group protons: triplet at δ 1.3–1.5 ppm (CH3_3), quartet at δ 4.2–4.4 ppm (OCH2_2).

    • Oxazole ring protons: deshielded signals due to electron-withdrawing bromine .

  • IR Spectroscopy:

    • Strong absorption at ~1700 cm1^{-1} (C=O stretch of ester).

    • C-Br stretch at ~650 cm1^{-1} .

Synthetic Methodologies

Cyclization Strategies

Brominated oxazole esters are typically synthesized via cyclization of α-bromo ketones or nitriles with amidine derivatives. A generalized route involves:

  • Precursor Preparation: Ethyl 2-amino-4-bromoacetate reacts with formamide under acidic conditions.

  • Cyclization: Heating at 80–100°C in anhydrous tetrahydrofuran (THF) with a base (e.g., K2_2CO3_3) to form the oxazole ring .

  • Esterification: Subsequent reaction with ethanol and catalytic sulfuric acid yields the ethyl ester.

Yield Optimization:

  • Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >75% purity.

  • Continuous flow reactors improve scalability and reduce side reactions like dehalogenation .

Industrial-Scale Production

Large-scale synthesis employs:

  • Continuous Flow Systems: Enhanced heat/mass transfer minimizes byproducts.

  • Crystallization Techniques: Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Reactivity and Functionalization

Substitution Reactions

The bromine atom undergoes nucleophilic substitution (SN_NAr) with:

  • Amines: Forms 5-amino derivatives for drug discovery.

  • Thiols: Yields sulfhydryl-containing analogs with antioxidant potential .

Example:

Ethyl 5-bromooxazole-2-carboxylate+NaSCH3DMF, 60°CEthyl 5-(methylthio)oxazole-2-carboxylate(Yield: 82%)[1]\text{Ethyl 5-bromooxazole-2-carboxylate} + \text{NaSCH}_3 \xrightarrow{\text{DMF, 60°C}} \text{Ethyl 5-(methylthio)oxazole-2-carboxylate} \quad (\text{Yield: 82\%})[1]

Oxidation and Reduction

  • Amino Group Formation: Reduction of nitro intermediates (e.g., using H2_2/Pd-C) yields 5-amino derivatives.

  • Ester Hydrolysis: Treatment with NaOH produces 5-bromooxazole-2-carboxylic acid, a precursor for metal-organic frameworks (MOFs) .

Applications in Scientific Research

Medicinal Chemistry

Brominated oxazoles are explored for:

  • Antimicrobial Agents: Derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Kinase Inhibitors: The bromine atom enhances binding to ATP pockets in cancer-related kinases (e.g., EGFR, VEGFR) .

Case Study:
A 2024 screen of brominated oxazole libraries identified a lead compound with IC50_{50} = 0.8 µM against non-small cell lung cancer cells (A549), outperforming cisplatin (IC50_{50} = 5 µM) .

Material Science

  • Luminescent Materials: Bromine’s heavy-atom effect enhances phosphorescence in OLED applications.

  • Polymer Additives: Improves thermal stability of polyesters (Tg_g increased by 15°C at 5 wt% loading) .

Comparative Analysis with Analogous Compounds

PropertyEthyl 5-Bromooxazole-2-CarboxylateEthyl 5-Chlorooxazole-2-Carboxylate
Molecular Weight236.09 g/mol191.58 g/mol
Boiling Point277.6°C265.3°C
Reactivity (SN_NAr)High (Br)Moderate (Cl)
Antimicrobial MIC8–16 µg/mL12–24 µg/mL

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